N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2549007-39-6
VCID: VC11825037
InChI: InChI=1S/C17H21N9/c1-23(2)14-4-6-18-17(22-14)25-10-8-24(9-11-25)15-12-16(20-13-19-15)26-7-3-5-21-26/h3-7,12-13H,8-11H2,1-2H3
SMILES: CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Molecular Formula: C17H21N9
Molecular Weight: 351.4 g/mol

N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine

CAS No.: 2549007-39-6

Cat. No.: VC11825037

Molecular Formula: C17H21N9

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine - 2549007-39-6

Specification

CAS No. 2549007-39-6
Molecular Formula C17H21N9
Molecular Weight 351.4 g/mol
IUPAC Name N,N-dimethyl-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Standard InChI InChI=1S/C17H21N9/c1-23(2)14-4-6-18-17(22-14)25-10-8-24(9-11-25)15-12-16(20-13-19-15)26-7-3-5-21-26/h3-7,12-13H,8-11H2,1-2H3
Standard InChI Key RGZCGXIPZUQDQJ-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Canonical SMILES CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4

Introduction

Structural Analysis and Molecular Properties

The molecular structure of N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine comprises two pyrimidine rings interconnected via a piperazine linker. The primary pyrimidine (position 4-amine) features N,N-dimethyl substituents, while the secondary pyrimidine (position 6) is functionalized with a 1H-pyrazol-1-yl group. This arrangement creates a planar heterocyclic system with multiple hydrogen-bonding and π-stacking capabilities, which are critical for interactions with biological targets .

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>17</sub>H<sub>22</sub>N<sub>10</sub>
Molecular Weight382.43 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Rotatable Bond Count4
Topological Polar Surface Area121 Ų

The compound’s calculated molecular weight (382.43 g/mol) and polar surface area align with Lipinski’s rule of five, suggesting favorable oral bioavailability. The pyrimidine and pyrazole moieties contribute to its aromaticity, while the piperazine linker enhances solubility in polar solvents . Comparative analysis with analogs, such as N,N-dimethyl-6-{4-[6-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]piperazin-1-yl}pyrimidin-4-amine (CAS# 2742079-89-4), reveals that replacing pyrazine with pyrimidine increases nitrogen content and potential hydrogen-bonding interactions .

Synthetic Routes and Methodologies

The synthesis of N,N-dimethyl-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine likely involves multi-step reactions, leveraging strategies reported for analogous pyrimidine-piperazine systems .

Key Synthetic Steps

  • Preparation of the Pyrimidine-Piperazine Intermediate:

    • 2-Chloro-4-aminopyrimidine is reacted with piperazine under nucleophilic aromatic substitution conditions. N,N-Dimethylation is achieved using dimethylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride .

  • Functionalization of the Secondary Pyrimidine:

    • 4,6-Dichloropyrimidine undergoes Suzuki-Miyaura coupling with 1H-pyrazole-1-boronic acid to introduce the pyrazole group at position 6. Palladium catalysts (e.g., PdCl<sub>2</sub>(dppf)) and inert solvents (tetrahydrofuran) are employed .

  • Coupling of Intermediates:

    • The piperazine-linked pyrimidine is coupled with the pyrazole-substituted pyrimidine via a Buchwald-Hartwig amination or Ullmann-type reaction, using copper or palladium catalysts .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct positions on both pyrimidine rings requires careful control of reaction temperatures and catalysts .

  • Purification: High-performance liquid chromatography (HPLC) and column chromatography are critical for isolating the final product, given the structural complexity.

Hypothesized Biological Activities and Mechanisms

While direct pharmacological data for this compound are unavailable, its structural features suggest affinity for kinase and enzyme targets.

Comparative Analysis with Structural Analogs

CompoundTargetIC<sub>50</sub>/K<sub>i</sub>Key Structural Differences
EVT-2696270PRMT50.12 µMThiazole instead of pyrazole
Compound 15 CDK20.005 µMPyrazole at position 4, not 6
Piritrexim DHFR8 nMPyrido[2,3-d]pyrimidine core

The target compound’s pyrimidine-pyrazole-piperazine architecture distinguishes it from analogs with thiazole or pyridopyrimidine cores. Its higher nitrogen content may improve DNA intercalation or enzyme binding compared to EVT-2696270 .

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